Trichloromethyl 4-nitrophenyl sulfide Trichloromethyl 4-nitrophenyl sulfide
Brand Name: Vulcanchem
CAS No.: 713-66-6
VCID: VC16058135
InChI: InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
SMILES:
Molecular Formula: C7H4Cl3NO2S
Molecular Weight: 272.5 g/mol

Trichloromethyl 4-nitrophenyl sulfide

CAS No.: 713-66-6

Cat. No.: VC16058135

Molecular Formula: C7H4Cl3NO2S

Molecular Weight: 272.5 g/mol

* For research use only. Not for human or veterinary use.

Trichloromethyl 4-nitrophenyl sulfide - 713-66-6

Specification

CAS No. 713-66-6
Molecular Formula C7H4Cl3NO2S
Molecular Weight 272.5 g/mol
IUPAC Name 1-nitro-4-(trichloromethylsulfanyl)benzene
Standard InChI InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Standard InChI Key PBCJPHDFBOPCHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl

Introduction

Synthetic Pathways and Methodologies

Chlorination of Methyl Sulfide Precursors

A patented method for synthesizing aromatic sulfonyl chlorides involves the chlorination of methyl sulfide derivatives. For example, 4-nitrophenyl methyl sulfide reacts with chlorine gas in monochlorobenzene at 25°C to yield 4-nitrobenzenesulfonyl chloride . While this process targets sulfonyl chlorides, it highlights the reactivity of methyl sulfides under chlorination conditions. Adapting this approach, trichloromethyl 4-nitrophenyl sulfide could theoretically be synthesized by substituting the methyl group with a trichloromethyl moiety prior to or during chlorination.

Reaction Conditions

  • Solvent: Monochlorobenzene

  • Temperature: 25°C

  • Reagents: Chlorine gas (7.00 moles per mole of sulfide)

Decarboxylative Trichloromethylation

Recent advances in trichloromethylation, such as the decarboxylative method using sodium trichloroacetate (NaTCA), offer alternative routes. In a 2014 study, aromatic aldehydes were treated with NaTCA in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to introduce trichloromethyl groups . Although this method targets aldehydes, modifying the substrate to a thiol-containing precursor could enable the synthesis of trichloromethyl sulfides. For instance, reacting 4-nitrothiophenol with a trichloromethylating agent under basic conditions might yield the target compound.

Optimized Parameters

  • Solvent: DMSO or THF

  • Catalyst: Malonic acid (homogenizing agent)

  • Yield: Up to 95% for analogous compounds

Chemical Reactivity and Functional Transformations

Oxidation to Sulfonyl Derivatives

The sulfide group in trichloromethyl 4-nitrophenyl sulfide is susceptible to oxidation, a property exploited in sulfonyl chloride synthesis. As demonstrated in the patent literature, methyl sulfides oxidize to sulfonyl chlorides upon treatment with chlorine . By analogy, trichloromethyl 4-nitrophenyl sulfide could undergo similar oxidation to form 4-nitrobenzenesulfonyl trichloride, though this remains hypothetical without experimental validation.

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the ortho and para positions relative to the nitro group. Potential reactions include:

  • Amination: Reaction with ammonia or amines under high-temperature conditions.

  • Halogenation: Electrophilic substitution with halogens (e.g., bromine) in the presence of Lewis acids.

Applications in Organic Synthesis

Agrochemical Development

The trichloromethyl group’s hydrophobicity and stability make it a candidate for agrochemicals. For example, trichloromethyl-containing compounds are explored as fungicides and herbicides .

Recent Advances and Future Directions

Continuous-Flow Synthesis

The 2014 ACS study demonstrated continuous-flow trichloromethylation using NaTCA, achieving 95% conversion efficiency . Adapting this method to sulfide substrates could revolutionize large-scale production of trichloromethyl 4-nitrophenyl sulfide.

Catalytic Asymmetric Modifications

Emerging techniques in asymmetric catalysis could enable the synthesis of enantiomerically pure derivatives, expanding the compound’s utility in pharmaceutical synthesis.

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